molecular formula C17H17FN4O3S B2979653 1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 897481-17-3

1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B2979653
CAS No.: 897481-17-3
M. Wt: 376.41
InChI Key: NMWSSANXIQEYQA-UHFFFAOYSA-N
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Description

The compound “1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a piperazine ring, and a pyrrolidinedione ring .


Molecular Structure Analysis

The structure of similar compounds is often characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

Benzothiazole and piperazine derivatives are often used in the synthesis of various bioactive compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Synthesis and Biological Activity

Research in the field of medicinal chemistry has explored the synthesis and biological activity of compounds with similar structural features to "1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione". These studies often aim to discover new therapeutic agents by examining the compounds' interactions with various biological targets.

  • Antagonistic Properties : A study on the synthesis and 5-HT2 antagonist activity of bicyclic derivatives reported compounds with significant antagonist activity towards 5-HT2 and alpha 1 receptors, highlighting their potential in treating conditions related to these targets (Watanabe et al., 1992).

  • Antibacterial and Antifungal Activities : Another research explored the biological activities of structurally diverse thiazolidine-2,4-dione derivatives, finding them to possess good to excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Mohanty et al., 2015).

  • Anticancer Potential : Synthesis and evaluation of N-substituted indole derivatives, including thiazolidine-2,4-dione structures, have shown promise in inhibiting topoisomerase-I enzyme, indicating their potential in cancer therapy (Kumar & Sharma, 2022).

Mechanism of Action

While the specific mechanism of action for this compound is not known, some benzothiazole and piperazine derivatives have been found to have various biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Properties

IUPAC Name

1-[2-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-11-2-1-3-12-16(11)19-17(26-12)21-8-6-20(7-9-21)15(25)10-22-13(23)4-5-14(22)24/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSSANXIQEYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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